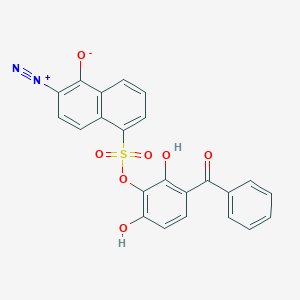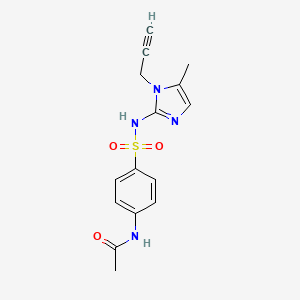
Acetamide, N-(4-(((5-methyl-1-(2-propynyl)-1H-imidazol-2-yl)amino)sulfonyl)phenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetamide, N-(4-(((5-methyl-1-(2-propynyl)-1H-imidazol-2-yl)amino)sulfonyl)phenyl)- is a complex organic compound that features a unique structure combining an acetamide group, an imidazole ring, and a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-(4-(((5-methyl-1-(2-propynyl)-1H-imidazol-2-yl)amino)sulfonyl)phenyl)- typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Propynyl Group: The propynyl group is introduced via alkylation reactions using propargyl halides.
Sulfonamide Formation: The sulfonamide group is formed by reacting the imidazole derivative with sulfonyl chlorides in the presence of a base.
Acetamide Formation: The final step involves the acylation of the sulfonamide derivative with acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
Acetamide, N-(4-(((5-methyl-1-(2-propynyl)-1H-imidazol-2-yl)amino)sulfonyl)phenyl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the reduction of the sulfonamide group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Bases: Sodium hydroxide, potassium carbonate.
Acids: Hydrochloric acid, sulfuric acid.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Amines, reduced sulfonamides.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Acetamide, N-(4-(((5-methyl-1-(2-propynyl)-1H-imidazol-2-yl)amino)sulfonyl)phenyl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Acetamide, N-(4-(((5-methyl-1-(2-propynyl)-1H-imidazol-2-yl)amino)sulfonyl)phenyl)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The imidazole ring and sulfonamide group play crucial roles in these interactions, often forming hydrogen bonds or coordinating with metal ions in the active sites of enzymes.
Comparison with Similar Compounds
Similar Compounds
Acetamide, N-(4-(((5-methyl-1H-imidazol-2-yl)amino)sulfonyl)phenyl)-: Lacks the propynyl group, which may affect its reactivity and binding properties.
Acetamide, N-(4-(((5-methyl-1-(2-propynyl)-1H-imidazol-2-yl)amino)carbonyl)phenyl)-: Contains a carbonyl group instead of a sulfonamide group, leading to different chemical and biological properties.
Uniqueness
The presence of the propynyl group in Acetamide, N-(4-(((5-methyl-1-(2-propynyl)-1H-imidazol-2-yl)amino)sulfonyl)phenyl)- imparts unique reactivity and binding characteristics, making it a valuable compound for specific applications in medicinal chemistry and material science.
Properties
CAS No. |
71795-38-5 |
|---|---|
Molecular Formula |
C15H16N4O3S |
Molecular Weight |
332.4 g/mol |
IUPAC Name |
N-[4-[(5-methyl-1-prop-2-ynylimidazol-2-yl)sulfamoyl]phenyl]acetamide |
InChI |
InChI=1S/C15H16N4O3S/c1-4-9-19-11(2)10-16-15(19)18-23(21,22)14-7-5-13(6-8-14)17-12(3)20/h1,5-8,10H,9H2,2-3H3,(H,16,18)(H,17,20) |
InChI Key |
RZBRNAZPFUFHME-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(N1CC#C)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


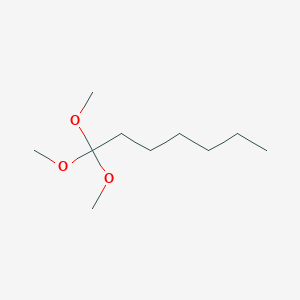
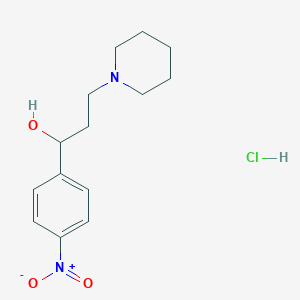
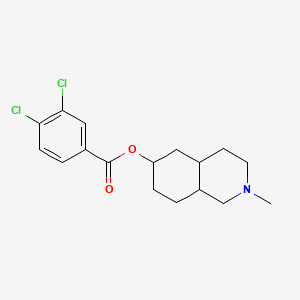
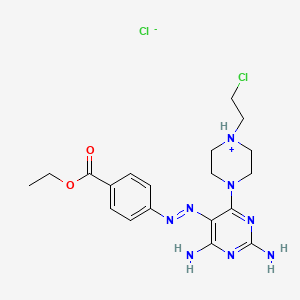
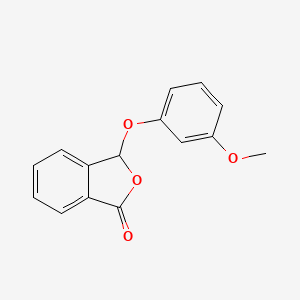
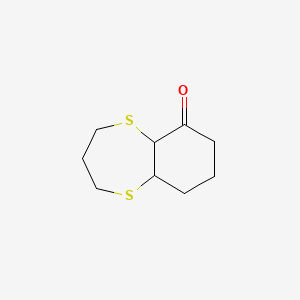


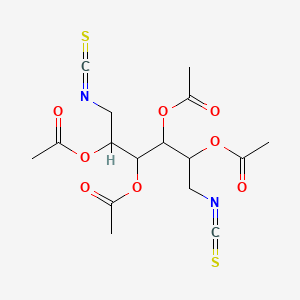
![3-[(1E)-3,3-Dimethyltriaz-1-en-1-yl]-5-methyl-1,2-oxazole-4-carboxylic acid](/img/structure/B13761008.png)
![2-[4-(dimethylaminodiazenyl)-N-[2-(9H-fluoren-9-yl)acetyl]anilino]-2-methylbutanoate](/img/structure/B13761012.png)
